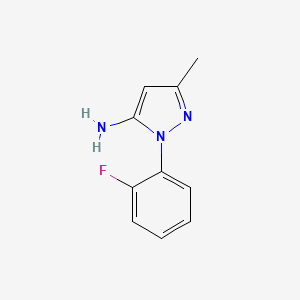

1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYDXGHWIAGQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247260 | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105438-46-8 | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105438-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its characteristics and methodologies for its synthesis and study.

Core Chemical Properties

This compound is a substituted pyrazole derivative. The presence of a fluorophenyl group can significantly influence its physicochemical and pharmacological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Not available | N/A |

| CAS Number | 1250013-61-6 | |

| Molecular Formula | C₁₀H₁₀FN₃ | |

| Molecular Weight | 191.21 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis and related cyclocondensation reactions.

General Synthesis Pathway: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the general approach would involve the cyclocondensation of a suitably substituted β-ketoester with 2-fluorophenylhydrazine.

Experimental Protocol: A General Method for Pyrazole Synthesis (Knorr Synthesis)

This protocol is a generalized procedure based on the well-established Knorr pyrazole synthesis and may require optimization for the specific synthesis of this compound.

Materials:

-

Ethyl acetoacetate (or a related β-ketoester)

-

2-Fluorophenylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2-fluorophenylhydrazine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add an equimolar amount of ethyl acetoacetate to the mixture while stirring.

-

Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Diagram 1: General Knorr Pyrazole Synthesis Workflow

Caption: Workflow for Knorr Pyrazole Synthesis.

Potential Biological Activities and Signaling Pathways

Notably, several pyrazole-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.

Diagram 2: Simplified p38 MAP Kinase Signaling Pathway

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Given the structural similarities to known p38 MAP kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against this or other related kinases. Further experimental validation is required to confirm this hypothesis.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers synthesizing this compound will need to perform full spectroscopic characterization to confirm its identity and purity.

General Expectations for Spectroscopic Analysis:

-

¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring, the methyl group protons, the pyrazole ring proton, and the amine protons would be expected. The fluorine atom would likely cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, with the carbon atoms attached to the fluorine atom showing characteristic coupling.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and C-F stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns for pyrazole and fluorophenyl moieties.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its pyrazole core and fluorophenyl substitution. While specific experimental data is limited, this guide provides a framework for its synthesis and potential biological evaluation based on the known properties of related compounds. Further research is necessary to fully elucidate its chemical and pharmacological profile. This document serves as a foundational resource to guide future investigations into this promising molecule.

An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact isomeric structure, this document also presents detailed information on its close structural isomer, 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, for which more definitive data, including a CAS number, is available. The guide covers chemical identity, physicochemical properties, a general synthesis protocol, and an overview of the known biological activities of related aminopyrazole compounds. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this class of compounds for potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the existence of two closely related isomers: the requested This compound and 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine . While chemical suppliers list the former, a definitive and universally recognized CAS number has not been identified in public databases. In contrast, the latter isomer is well-documented with the following details.

Table 1: Physicochemical Data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

| Property | Value | Source |

| CAS Number | 1250013-61-6 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₀FN₃ | ChemScene[1] |

| Molecular Weight | 191.20 g/mol | ChemScene[1] |

| SMILES | NC1=NN(C2=CC=CC=C2F)C(C)=C1 | ChemScene[1] |

| Purity | ≥95% (as commercially available) | ChemScene[1] |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

It is imperative for researchers to confirm the precise isomeric identity of their material through analytical methods such as NMR spectroscopy to ensure the correct compound is being studied.

Synthesis Methodology

The synthesis of aminopyrazoles is a well-established process in organic chemistry. A general and common method involves the condensation of a hydrazine derivative with a β-keto nitrile or a similar 1,3-dicarbonyl compound.

Experimental Protocol: General Synthesis of 1-Aryl-3-methyl-5-aminopyrazoles

This protocol is a generalized procedure based on common synthetic routes for this class of compounds.

-

Reaction Setup: To a solution of 2-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile or a related β-keto nitrile (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (the specific temperature will depend on the solvent used) for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.

Diagram 1: General Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activities and Potential Applications

Table 2: Reported Biological Activities of Structurally Related Pyrazole Compounds

| Biological Activity | Target/Mechanism (if known) | Reference Compound Class |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Phenyl-substituted pyrazoles |

| Anticancer | Inhibition of various kinases, induction of apoptosis | Various substituted pyrazoles |

| Antimicrobial | Disruption of microbial cell processes | Functionalized aminopyrazoles |

| Kinase Inhibition | Targeting specific kinases involved in cell signaling | Phenylpyrazolyl derivatives |

The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.

Diagram 2: Potential Biological Activities of Aminopyrazole Derivatives

Caption: Potential therapeutic areas for aminopyrazole compounds.

Future Directions

The lack of comprehensive data for this compound underscores the need for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol with complete analytical data (NMR, IR, Mass Spectrometry, and elemental analysis) is required to unambiguously confirm the structure and provide a reliable source of the compound for further studies.

-

Biological Screening: The compound should be subjected to a broad range of biological assays to identify its potential therapeutic applications. This should include screens for anticancer, anti-inflammatory, and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in elucidating the structure-activity relationships and in optimizing the lead compounds for improved potency and selectivity.

-

Mechanism of Action Studies: For any identified biological activity, detailed studies should be conducted to determine the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While there is a current lack of specific data for this exact isomer, the well-documented biological activities of the broader pyrazole class of compounds suggest that it is a valuable target for further investigation. This technical guide provides a starting point for researchers by summarizing the available information on its isomer and outlining a path forward for the comprehensive evaluation of this and related compounds. It is crucial for researchers to exercise due diligence in confirming the identity of their materials to ensure the validity and reproducibility of their findings.

References

An In-depth Technical Guide to the Molecular Structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for the closely related analog, 1-phenyl-3-methyl-1H-pyrazol-5-amine, to offer valuable comparative insights. The guide includes key molecular identifiers, a proposed synthesis pathway, and relevant physicochemical data, presented in a format tailored for researchers and professionals in drug development.

Molecular Identity and Structure

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is known for its diverse biological activities.[1] This core is substituted with a 2-fluorophenyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 1250013-61-6 |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.21 g/mol |

| Canonical SMILES | CC1=CC(=NN1C2=CC=CC=C2F)N |

| InChI | InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

| InChIKey | Not readily available |

Diagram 1: 2D Molecular Structure

Caption: 2D structure of this compound.

Synthesis Protocol

Proposed Synthesis Route:

The most plausible synthetic route involves the reaction of 2-fluorophenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile).

Diagram 2: General Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-fluorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, add 3-oxobutanenitrile (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Physicochemical and Spectroscopic Data (Analog Comparison)

As of the date of this document, specific experimental physicochemical and spectroscopic data for this compound are not available in publicly accessible databases. For comparative purposes, data for the non-fluorinated analog, 1-phenyl-3-methyl-1H-pyrazol-5-amine (CAS: 1131-18-6) , is provided below. Researchers should anticipate shifts in spectroscopic data due to the electronic effects of the fluorine substituent in the target molecule.

Table 2: Physicochemical Properties of 1-phenyl-3-methyl-1H-pyrazol-5-amine

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Solid |

| Melting Point | Not readily available |

Table 3: Spectroscopic Data for 1-phenyl-3-methyl-1H-pyrazol-5-amine

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in a structured format. |

| ¹³C NMR | Data not readily available in a structured format. |

| Mass Spectrometry (EI) | Major peaks (m/z): Data not readily available. |

| Infrared (IR) | Data not readily available in a structured format. |

Note: The lack of readily available, structured spectroscopic data for the analog highlights the novelty and research potential of this class of compounds.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the 5-aminopyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including but not limited to:

-

Anticancer: Certain pyrazole derivatives have shown efficacy as anticancer agents.

-

Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal properties.

The introduction of a 2-fluorophenyl group may modulate the biological activity and pharmacokinetic profile of the parent 3-methyl-1H-pyrazol-5-amine scaffold, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This compound is a distinct chemical entity with potential for further research and development, particularly in the field of medicinal chemistry. This guide provides its fundamental molecular characteristics and a proposed synthetic route. The absence of extensive experimental data in the public domain underscores the opportunity for novel research to characterize its physicochemical properties and explore its biological potential. The data provided for the analogous compound, 1-phenyl-3-methyl-1H-pyrazol-5-amine, serves as a useful, albeit preliminary, reference for researchers entering this area of study.

References

An In-depth Technical Guide to the Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process, commencing with the preparation of the key intermediate, 2-fluorophenylhydrazine, followed by its cyclocondensation with acetoacetonitrile to yield the target compound. This guide offers detailed experimental protocols, quantitative data, and process visualizations to support researchers in the successful synthesis of this compound.

Core Synthesis Pathway

The principal synthetic route to this compound is a well-established method for pyrazole formation. The pathway can be summarized as follows:

-

Synthesis of 2-Fluorophenylhydrazine: This intermediate is typically prepared from 2-fluoroaniline via a diazotization reaction, followed by reduction of the resulting diazonium salt.

-

Cyclocondensation Reaction: The synthesized 2-fluorophenylhydrazine is then reacted with acetoacetonitrile (cyanoacetone) in a cyclocondensation reaction to form the final this compound.

Caption: Overall synthesis pathway for this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 2-Fluoroaniline | Sodium Nitrite | Hydrochloric Acid, Sodium Sulfite | Water | 85-95% |

| 2 | 2-Fluorophenylhydrazine | Acetoacetonitrile | Acetic Acid (catalyst) | Ethanol | 70-85% (estimated) |

Experimental Protocols

Step 1: Synthesis of 2-Fluorophenylhydrazine Hydrochloride[1][2]

This procedure details the synthesis of the hydrochloride salt of 2-fluorophenylhydrazine, a stable form of the intermediate.

Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, add 2-fluoroaniline (1.0 mol) to a mixture of water and concentrated hydrochloric acid (3.2 mol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 mol) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction:

-

In a separate vessel, prepare a solution of sodium sulfite (2.2 mol) and sodium hydroxide (2.2 mol) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfite solution, maintaining the temperature below 10 °C and keeping the pH between 7 and 8 by the addition of sodium hydroxide solution as needed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1).

-

Heat the mixture to 90-100 °C for 1-2 hours to hydrolyze the intermediate sulfonate.

-

Cool the solution to 0-5 °C to precipitate the 2-fluorophenylhydrazine hydrochloride.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Caption: Workflow for the synthesis of 2-fluorophenylhydrazine hydrochloride.

Step 2: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazoles.

Materials:

-

2-Fluorophenylhydrazine Hydrochloride

-

Acetoacetonitrile (Cyanoacetone)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add acetoacetonitrile (1.0-1.2 eq) to the suspension.

-

Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

-

-

Cyclocondensation:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The provided protocols, based on established chemical literature, offer a reliable guide for the preparation of this important heterocyclic compound. Adherence to standard laboratory safety practices is essential throughout all experimental procedures. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm its identity and purity.

Unraveling the Therapeutic Potential of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Overview of a Promising Scaffold

Despite extensive investigation, detailed public domain data regarding the specific mechanism of action, quantitative bioactivity, and defined signaling pathways for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine remains elusive. However, the broader class of 5-aminopyrazole derivatives has been the subject of significant research, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the current understanding of structurally related compounds, offering insights into the potential therapeutic applications and research avenues for this particular molecule.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use. The 5-aminopyrazole moiety, in particular, serves as a versatile pharmacophore, with substitutions at the N1, C3, and C4 positions leading to a diverse range of biological effects. These compounds are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative signaling.

Potential Mechanisms of Action and Biological Activities

Based on the activities of analogous compounds, this compound could potentially exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 2-fluorophenyl group may influence the compound's pharmacokinetic properties and target engagement.

Kinase Inhibition: A Prevalent Mode of Action

A significant number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Structurally similar compounds have demonstrated inhibitory activity against a range of kinases.

Table 1: Representative Kinase Inhibition Data for Structurally Related Pyrazole Derivatives

| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |

| Pyrimidinyl pyrazole derivatives | Tubulin Polymerization | Antiproliferative activity against human lung cancer cell lines | [1] |

| 1,5-diarylpyrazole derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | [2] |

| Pyrazole-based compounds | Mitogen-activated protein kinase (MEK) | IC50 = 91 nM | [3] |

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38 MAP kinase | Orally bioavailable and highly selective inhibitor | [4] |

Note: This table presents data for structurally related compounds and not for this compound itself.

A plausible mechanism of action for this compound could involve the inhibition of one or more kinases implicated in disease pathogenesis. The aminopyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[2] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are crucial for the production of pro-inflammatory prostaglandins. Other potential anti-inflammatory mechanisms could involve the modulation of cytokine signaling pathways.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

Kinase Inhibition Assays

A common method to assess kinase inhibitory activity is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound.

Example Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), assay buffer, test compound (dissolved in DMSO), and a phosphocellulose filter plate.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the kinase, substrate, and test compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period (e.g., 30 minutes at 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the plate to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the compound's activity in a more biologically relevant context, cell-based assays are crucial. These assays can measure various cellular responses, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways.

Example Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the GI50 (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

While the precise mechanism of action for this compound is not yet defined in the public literature, the extensive research on the 5-aminopyrazole scaffold provides a strong foundation for future investigations. The potential for this compound to act as a kinase inhibitor or an anti-inflammatory agent warrants further exploration.

Future research should focus on a systematic evaluation of this compound's biological activity. This would include:

-

Broad Kinase Profiling: Screening against a large panel of kinases to identify specific targets.

-

Cell-Based Assays: Assessing its effects on various cancer cell lines and in models of inflammation.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

Such studies will be instrumental in elucidating the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

- 1. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, specific experimental spectroscopic data for the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not publicly available in the referenced literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on closely related analogs and details the standard experimental protocols for acquiring such data. The information herein is intended to serve as a foundational resource for researchers working with this and similar pyrazole derivatives.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a 2-fluorophenyl group at the N1 position and a methyl group at the C3 position can significantly influence the molecule's electronic properties, conformation, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the structure-activity relationships of this compound. This document outlines the anticipated spectroscopic data and the methodologies to obtain it.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables summarize the spectroscopic data for the closely related analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine . This data provides a reasonable approximation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Analog: 3-methyl-1-phenyl-1H-pyrazol-5-amine)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated ~2.2 | Singlet | 3H | C3-CH₃ |

| Anticipated ~5.5 | Singlet | 1H | C4-H |

| Anticipated ~4.0-5.0 | Broad Singlet | 2H | NH₂ |

| Anticipated ~7.1-7.6 | Multiplet | 4H | Aromatic-H (2-fluorophenyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~12 | C3-CH₃ |

| Anticipated ~95 | C4 |

| Anticipated ~150 | C5 |

| Anticipated ~155 | C3 |

| Anticipated ~115-135 | Aromatic Carbons |

| Anticipated ~155-160 (d, ¹JCF) | Aromatic C-F |

Note: The presence of the fluorine atom in the target compound is expected to introduce splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra for nearby nuclei, which are not reflected in the data for the phenyl analog.

Infrared (IR) Spectroscopy Data (Analog: 3-methyl-1-phenyl-1H-pyrazol-5-amine)

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Anticipated 3400-3200 | Strong, Broad | N-H stretch (amine) |

| Anticipated 3050-3000 | Medium | Aromatic C-H stretch |

| Anticipated 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| Anticipated 1620-1580 | Strong | C=N stretch (pyrazole ring) |

| Anticipated 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| Anticipated 1250-1200 | Strong | C-N stretch |

| Anticipated 1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| Anticipated 191.09 | [M]⁺ (Molecular Ion) |

| Anticipated Fragments | Loss of CH₃, NH₂, and fragmentation of the phenyl ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No extensive sample preparation is required for the ATR method.[2] A small amount of the solid sample is placed directly onto the ATR crystal.[2]

-

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[2]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[3]

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), and the fragmentation pattern provides structural information.[3]

Visualization of Experimental Workflow

While no specific signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for its characterization can be visualized.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. While direct experimental data is currently unavailable, the information provided for analogous structures and the detailed experimental protocols in this guide offer a solid foundation for researchers to acquire and interpret the necessary data. The application of NMR, FT-IR, and Mass Spectrometry, following the outlined procedures, will enable unambiguous structure confirmation and purity assessment, which are critical steps in the drug discovery and development process.

References

A Comprehensive Technical Review of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. This class of molecules is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents with a wide range of therapeutic applications.[1][2][3][4] The introduction of a fluorophenyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and future research directions for this compound, drawing upon the extensive literature of related 5-aminopyrazole derivatives.

Introduction to 5-Aminopyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5] Aminopyrazoles, particularly 5-aminopyrazoles, are privileged scaffolds in drug discovery due to their synthetic accessibility and their ability to act as versatile pharmacophores.[2][6] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][6][7] The amino group at the C5 position serves as a crucial hydrogen bond donor and can be readily functionalized to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][4] The nature and position of substituents on the pyrazole ring and the N1-phenyl ring play a critical role in modulating the biological activity of these derivatives.

Synthesis of this compound

The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile.[8] For the specific synthesis of this compound, a plausible and efficient route involves the reaction of 2-fluorophenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile).

General Synthetic Protocol

The following protocol outlines a general method for the synthesis of this compound based on established procedures for similar compounds.[8]

Materials:

-

2-fluorophenylhydrazine hydrochloride

-

3-Oxobutanenitrile (acetoacetonitrile)

-

Ethanol or acetic acid (solvent)

-

Base (e.g., sodium acetate, triethylamine)

-

Hydrochloric acid (for hydrochloride salt of hydrazine)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

If starting with 2-fluorophenylhydrazine hydrochloride, neutralize it with a suitable base to obtain the free hydrazine.

-

Dissolve 2-fluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of 3-oxobutanenitrile to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications

Anticancer Activity

Many 5-aminopyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6] These compounds have been shown to inhibit protein kinases, which are often dysregulated in cancer.

Anti-inflammatory Activity

5-Aminopyrazoles have also been investigated as anti-inflammatory agents.[2][3][4] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or mitogen-activated protein kinases (MAPKs) like p38.[2][4]

Antimicrobial Activity

The 5-aminopyrazole scaffold is present in several compounds with antimicrobial properties.[1] These derivatives can exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Data on Related 5-Aminopyrazole Derivatives

To provide a context for the potential activity of this compound, the following table summarizes the biological activities of some structurally related 5-aminopyrazole derivatives.

| Compound Name/Structure | Target | Activity (IC₅₀/EC₅₀) | Disease Area | Reference |

| S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone | p38 MAP Kinase | 1 nM | Inflammation | [10] |

| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | GABA receptor | N/A | Insecticide | [8] |

| 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | CRF-1 receptor | N/A | CNS Disorders | [8] |

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B | Varies | Neurodegenerative | [7] |

| Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Cancer cell lines | 1.1 - 3.3 µM | Cancer | [7] |

Potential Signaling Pathway Involvement

Based on the known targets of related 5-aminopyrazoles, it is plausible that this compound could modulate the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses.

Hypothetical p38 MAPK Inhibition Pathway

Caption: Hypothetical inhibition of the p38 MAPK pathway by this compound.

Future Research and Development

The promising biological activities exhibited by the 5-aminopyrazole class of compounds warrant further investigation into derivatives such as this compound. Future research should focus on:

-

Synthesis and Characterization: Development and optimization of a scalable synthetic route and thorough characterization of the compound using modern analytical techniques (NMR, MS, HPLC).

-

In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, inflammatory targets, and microbial strains to identify its primary biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications at the C3, C4, and N1 positions to establish clear SAR and optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

-

In Vivo Efficacy Studies: Once a promising lead candidate is identified, its efficacy should be evaluated in relevant animal models of disease.

Conclusion

This compound represents a promising, yet underexplored, member of the medicinally important 5-aminopyrazole family. Based on the extensive literature on related compounds, it is anticipated to possess interesting biological activities, potentially in the areas of oncology and inflammation. This technical guide provides a foundational overview to stimulate and guide future research efforts aimed at elucidating the therapeutic potential of this and related molecules. The synthetic accessibility and the proven track record of the 5-aminopyrazole scaffold make it a highly attractive starting point for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Fluorophenyl Pyrazole Amines: A Technical Guide for Drug Development Professionals

Introduction: The fluorophenyl pyrazole amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. The unique combination of the pyrazole core, a versatile nitrogen-containing heterocycle, with the fluorophenyl moiety and an amino group, has given rise to a plethora of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorophenyl pyrazole amines, with a focus on their application as kinase inhibitors.

Data Presentation: Inhibitory Activity of Fluorophenyl Pyrazole Amines

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected fluorophenyl pyrazole amines and related pyrazole derivatives against various protein kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Kinase Inhibitory Activity of Fluorophenyl Pyrazole Amines and Related Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 1 | Akt1 | 1.3 | [1] |

| Compound 2 | Aurora A | 160 | [1] |

| Compound 3 | Aurora B | 583 | [2] |

| Compound 4 | JAK2 | 166 | [2] |

| Compound 5 | JAK3 | 57 | [2] |

| Compound 6 | VEGFR2 | 200 | [3] |

| Compound 7 | CDK2 | 458 | [3] |

| AZ960 | JAK2 | <3 | [4] |

| 3f | JAK1 | 3.4 | [5] |

| 3f | JAK2 | 2.2 | [5] |

| 3f | JAK3 | 3.5 | [5] |

Table 2: Anti-proliferative Activity of Fluorophenyl Pyrazole Amines and Related Analogs

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Afuresertib | HCT116 | Colon Cancer | 0.95 | [6] |

| Compound 2 | HCT116 | Colon Cancer | 0.39 | [1] |

| Compound 2 | MCF-7 | Breast Cancer | 0.46 | [1] |

| Compound 10e | K562 | Chronic Myeloid Leukemia | 6.726 | [2] |

| 5a | HepG2 | Liver Cancer | 3.46 | [3] |

| 6b | HepG2 | Liver Cancer | 2.52 | [3] |

| 11b | HEL | Erythroleukemia | 0.35 | [5] |

| 11b | K562 | Chronic Myeloid Leukemia | 0.37 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative fluorophenyl pyrazole amine and a general protocol for in vitro kinase inhibition assays.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

This protocol describes a common method for the synthesis of a 3,5-disubstituted pyrazole amine.

Materials:

-

4-Fluorobenzoylacetonitrile

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoylacetonitrile (1.0 eq) in ethanol.

-

Hydrazine Addition: Add phenylhydrazine (1.1 eq) to the solution.

-

Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.[7]

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.[6]

Materials:

-

Target kinase enzyme

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white, flat-bottom plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Plate Setup: To the wells of a 384-well plate, add the diluted test compound, a positive control, and DMSO for the negative control.

-

Enzyme Addition: Add the kinase enzyme solution to all wells. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be near the Km value for the specific kinase.

-

Incubation: Incubate the plate for 30-60 minutes at a controlled temperature (e.g., 30°C).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by fluorophenyl pyrazole amine kinase inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for fluorophenyl pyrazole amine inhibitors.

Caption: The JAK/STAT pathway, crucial for immune response and cell proliferation, is effectively targeted by fluorophenyl pyrazole amine-based JAK inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of fluorophenyl pyrazole amine kinase inhibitors.

Caption: A generalized workflow for the discovery and preclinical development of kinase inhibitors, from initial target identification to clinical candidate selection.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

Potential Therapeutic Targets of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the phenylpyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on this exact molecule is limited, extensive studies on structurally similar pyrazole derivatives provide compelling evidence for its potential therapeutic applications. This technical guide synthesizes the available data on analogous compounds to elucidate the probable therapeutic targets of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. This document provides an in-depth overview of relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide future research and drug development efforts.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with various biological targets. The subject of this guide, this compound, incorporates key pharmacophoric features, including a fluorinated phenyl ring which can enhance binding affinity and metabolic stability, and a pyrazol-5-amine core, which is a common feature in bioactive molecules. Based on the activities of closely related phenylpyrazole and pyrazolamine derivatives, the primary potential therapeutic targets for this compound are likely involved in cancer and inflammation.

Potential Therapeutic Targets in Oncology

The dysregulation of apoptosis and cell cycle progression are hallmarks of cancer. Phenylpyrazole derivatives have shown promise in targeting key proteins within these pathways.

Anti-apoptotic Proteins: Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival member of the Bcl-2 family of proteins, which is frequently overexpressed in a variety of cancers, contributing to therapeutic resistance. Phenylpyrazole derivatives have been identified as inhibitors of Mcl-1, suggesting a potential mechanism of action for this compound.

Signaling Pathway:

Caption: Mcl-1 Inhibition Pathway.

Quantitative Data for a Representative Phenylpyrazole Mcl-1 Inhibitor:

| Compound | Target | Assay Format | IC50 / Ki | Cell Line | Antiproliferative GI50 | Reference |

| GQN-B37-E | Mcl-1 | Fluorescence Polarization | Ki = 0.6 µM | - | - | [1] |

| GQN-B37-Me | Mcl-1 (in-cell) | Co-immunoprecipitation | - | H929, MV-4-11 | Induces apoptosis | [1] |

Cell Cycle Regulation: Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many human cancers. Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in cancer cells. The pyrazole scaffold is present in known Aurora B kinase inhibitors.

Signaling Pathway:

Caption: Aurora B Kinase Inhibition Pathway.

Quantitative Data for a Representative Pyrazole-based Aurora B Kinase Inhibitor:

| Compound | Target | Assay Format | IC50 | Cell Line | Effect | Reference |

| SP-96 | Aurora B | Enzymatic Assay | Sub-nanomolar | - | Poor cellular activity | [2] |

| Derivative 4b | Aurora B | Cellular Assay | - | Human cancer cells | Orally active in xenograft model | [2] |

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key driver of various diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.

Prostaglandin Synthesis: COX-1 and COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Many pyrazole-containing compounds are selective COX-2 inhibitors, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway:

Caption: COX Inhibition Pathway.

Quantitative Data for Representative Pyrazole-based COX Inhibitors:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.6 | 0.04 | 190 | [3] |

| Pyrazole Derivative 5u | >100 | 1.79 | 74.92 | [4] |

| Pyrazole Derivative 5s | >100 | 2.51 | 72.95 | [4] |

Pro-inflammatory Cytokines: TNF-α and IL-6 Inhibition

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the pathogenesis of autoimmune and inflammatory diseases. Some pyrazole derivatives have been shown to inhibit the production of these cytokines.

Logical Relationship Diagram:

Caption: Inhibition of Pro-inflammatory Cytokine Production.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for analogous pyrazole derivatives. These should be adapted and optimized for the specific compound this compound.

Mcl-1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Workflow Diagram:

Caption: TR-FRET Assay Workflow.

Protocol:

-

Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled (e.g., FITC) BH3 peptide probe that binds to Mcl-1, and this compound at various concentrations.

-

Procedure:

-

In a 384-well plate, add the Mcl-1 protein and the fluorescent BH3 peptide probe.

-

Add the test compound at a range of concentrations.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The decrease in the FRET signal is proportional to the inhibition of the Mcl-1/BH3 peptide interaction. Calculate the IC50 value from the dose-response curve.

Aurora B Kinase Inhibition Assay (In Vitro)

Workflow Diagram:

Caption: In Vitro Kinase Assay Workflow.

Protocol:

-

Reagents: Recombinant active Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and the test compound.

-

Procedure:

-

In a microplate, combine the Aurora B kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ kinase assay which measures ADP production, or by Western blot using a phospho-specific antibody for the substrate.

-

-

Data Analysis: Determine the IC50 value from the dose-response curve of kinase inhibition.

COX Inhibition Assay (In Vitro)

Protocol:

-

Reagents: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound.

-

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Measure the production of prostaglandin PGG2, which can be quantified colorimetrically.

-

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

TNF-α and IL-6 Inhibition Assay (Cell-based)

Protocol:

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

-

Incubate for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Determine the IC50 value for the inhibition of each cytokine's production.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a multi-targeted agent. The most promising avenues for investigation are in the fields of oncology, through the inhibition of Mcl-1 and Aurora B kinase, and inflammation, via the inhibition of COX enzymes and pro-inflammatory cytokines. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to elucidate the precise mechanisms of action and to validate these potential therapeutic applications.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. promega.com [promega.com]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Fluorinated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these privileged structures, the pyrazole nucleus has emerged as a remarkably versatile framework. When combined, the fluorinated pyrazole motif gives rise to a class of compounds with exceptional biological activities and improved drug-like properties. This technical guide provides an in-depth exploration of fluorinated pyrazole derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These attributes have been successfully leveraged in the design of numerous blockbuster drugs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent scaffold due to its metabolic stability and its capacity for diverse substitutions, enabling fine-tuning of its biological activity.[3] Consequently, fluorinated pyrazoles have found applications across a wide spectrum of therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antifungal agents.[4][5][6]

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the in vitro and in vivo activities of representative fluorinated pyrazole derivatives against various biological targets.

Table 1: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.055 | 179.4 | [7] |

| Iodo-celecoxib derivative (1) | COX-2 | 0.08 | >825 | |

| 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole (8) | COX-2 | 0.05 | - | |

| Fluorinated Triarylpyrazole (12) | COX-2 | 0.049 | 253.1 | [7] |

| Fluorinated Triarylpyrazole (13) | COX-2 | 0.057 | 201.8 | [7] |

| Fluorinated Triarylpyrazole (14) | COX-2 | 0.054 | 214.8 | [7] |

| Trifluoromethyl-pyrazole-carboxamide (3b) | COX-1 | 0.46 | 0.12 | [8] |

| Trifluoromethyl-pyrazole-carboxamide (3b) | COX-2 | 3.82 | 0.12 | [8] |

| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-1 | 4.45 | 1.68 | [8] |

| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-2 | 2.65 | 1.68 | [8] |

Table 2: Antiviral Activity

| Compound | Virus | Assay | EC50 (µM) | Reference |

| 4-Fluoro-1-β-d-ribofuranosyl-1H-pyrazole-3-carboxamide | - | - | 0.12 mmol/L | [5] |

| 4-fluoropyrazole hybrid (12) | HCV (TLR-7 modulator) | PBL/HCV replicon | 0.47 | [5] |

| N-acetyl 4,5-dihydropyrazole (7) | Vaccinia virus | Plaque reduction | 7 µg/ml | [9] |

Table 3: Anticancer Activity

| Compound | Cell Line | Assay | GI50 (µM) | Reference |

| Thiazole-pyrazole conjugate (105) | MCF7 | In vitro anticancer | <10 µg/mL | [10] |

| Thiazole-pyrazole conjugate (105) | HeLa | In vitro anticancer | <10 µg/mL | [10] |

| Pyrazolo[3,4-d][4][11][12]triazin-4-one (106) | HCT116 | Antiproliferative | 3.36 | [10] |

| Pyrazolo[3,4-d][4][11][12]triazin-4-one (106) | HepG2 | Antiproliferative | 3.90 | [10] |

| Pyrazolo[3,4-d][4][11][12]triazin-4-one (107) | HCT116 | Antiproliferative | 2.97 | [10] |

| Pyrazolo[3,4-d][4][11][12]triazin-4-one (107) | HepG2 | Antiproliferative | 3.37 | [10] |

| 6-pyrazolinylcoumarin (47) | CCRF-CEM (Leukemia) | NCI60 | 1.88 | [13] |

| 6-pyrazolinylcoumarin (47) | MOLT-4 (Leukemia) | NCI60 | 1.92 | [13] |

Experimental Protocols

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[11]

Methodology: A common method involves quantifying the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[12]

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Stannous chloride solution (saturated, to stop the reaction)

-

PGE2 ELISA kit

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate or reaction tubes, add the reaction buffer, heme, and the COX enzyme. For inhibitor wells, add the test compound at various concentrations. For the 100% activity control, add the vehicle solvent.

-

Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]

-

Incubation: Incubate for a specific time (e.g., 2 minutes at 37°C).[14]

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[14]

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Hepatitis C Virus (HCV) Replicon Assay

Objective: To evaluate the antiviral activity of a test compound against HCV replication.

Methodology: This cell-based assay utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic HCV RNA replicon. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.[2]

Materials:

-

Huh7 cells harboring an HCV replicon with a luciferase reporter

-

Cell culture medium and supplements

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed the HCV replicon-containing Huh7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-